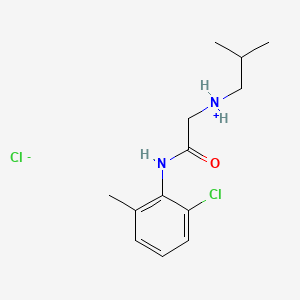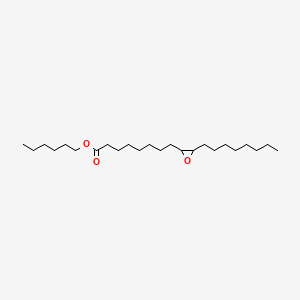
Hexyl 3-octyloxiran-2-octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl 3-octyloxiran-2-octanoate is a heterocyclic organic compound with the molecular formula C24H46O3 and a molecular weight of 382.62 g/mol . It is known for its unique structure, which includes an oxirane ring, making it a valuable compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 3-octyloxiran-2-octanoate typically involves the epoxidation of fatty acid esters. A common method includes dissolving the fatty acid ester in dichloromethane and cooling the solution to 0°C. Meta-chloroperbenzoic acid is then slowly added to the solution, and the reaction mixture is stirred for 12 hours at room temperature. The solution is subsequently washed with aqueous sodium sulfite, sodium bicarbonate, and brine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Hexyl 3-octyloxiran-2-octanoate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, forming different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Diols: Formed from oxidation reactions.
Alcohols: Resulting from reduction reactions.
Substituted Products: Various substituted compounds formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Hexyl 3-octyloxiran-2-octanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings.
Wirkmechanismus
The mechanism of action of Hexyl 3-octyloxiran-2-octanoate involves the reactivity of the oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can target various molecular pathways, depending on the nature of the nucleophile and the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Octyl 8-(3-octyloxiran-2-yl)octanoate
- Hexyl 8-(3-octyloxiran-2-yl)octanoate
Uniqueness
Hexyl 3-octyloxiran-2-octanoate is unique due to its specific structure, which includes a hexyl group and an oxirane ring. This combination provides distinct reactivity and properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
24824-70-2 |
|---|---|
Molekularformel |
C24H46O3 |
Molekulargewicht |
382.6 g/mol |
IUPAC-Name |
hexyl 8-(3-octyloxiran-2-yl)octanoate |
InChI |
InChI=1S/C24H46O3/c1-3-5-7-9-11-14-18-22-23(27-22)19-15-12-10-13-16-20-24(25)26-21-17-8-6-4-2/h22-23H,3-21H2,1-2H3 |
InChI-Schlüssel |
OCUXLSGBNRCHFU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)OCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


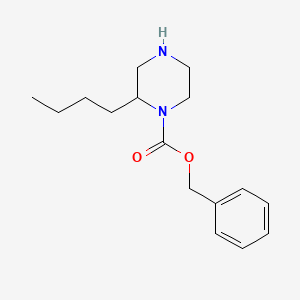
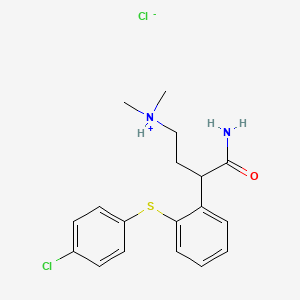
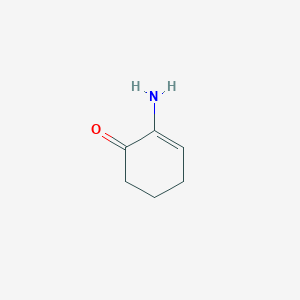
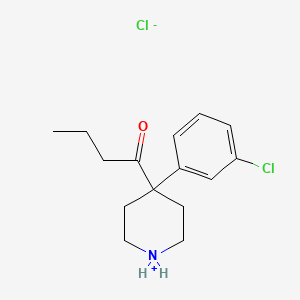

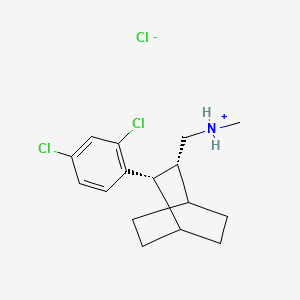


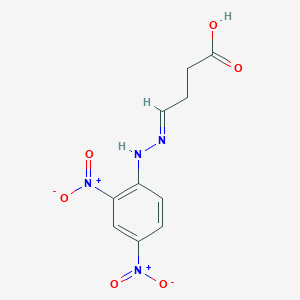

![2-[[5-(2,2-diphenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid](/img/structure/B13751333.png)
![2,2,4-Trimethylpentyl 2-[[2-oxo-2-(2,2,4-trimethylpentoxy)ethyl]tetrasulfanyl]acetate](/img/structure/B13751337.png)
![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate](/img/structure/B13751353.png)
